molecular formula C11H15N3O B2766292 N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide CAS No. 2411287-80-2

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide

Cat. No. B2766292
CAS RN: 2411287-80-2
M. Wt: 205.261
InChI Key: DJJALVJRSPIXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide, also known as CPI-455, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of small molecule inhibitors that target bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that regulate gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and neurological disorders. Therefore, CPI-455 has been studied extensively for its ability to modulate BET protein function and its therapeutic potential.

Mechanism of Action

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide targets BET proteins, which are epigenetic readers that recognize acetylated lysine residues on histone proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases. N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues and disrupting their function. This leads to the downregulation of genes that are regulated by BET proteins, ultimately resulting in the inhibition of disease progression.
Biochemical and physiological effects:
N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide inhibits the expression of oncogenes and induces apoptosis, leading to the inhibition of cell growth. In immune cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurological cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, it has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide. One direction is to further optimize its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. Another direction is to study its therapeutic potential in additional diseases, such as autoimmune and metabolic disorders. Furthermore, the development of more potent and selective BET inhibitors could lead to the discovery of new therapeutic targets and the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide involves several steps, including the preparation of the starting materials, the formation of the imidazole ring, and the coupling of the amide group. The synthesis of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been described in detail in a scientific publication by researchers at the University of Oxford. The authors reported a high yield of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide using a modified version of the original synthesis method.

Scientific Research Applications

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been studied extensively for its therapeutic potential in various diseases. In cancer research, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer. N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has also been studied in the context of inflammation and autoimmune diseases, where it has been shown to reduce the production of pro-inflammatory cytokines. Furthermore, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been studied in neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

N-[(1-cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-11(15)13(2)6-9-7-14(8-12-9)10-4-5-10/h3,7-8,10H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJALVJRSPIXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(C=N1)C2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-Cyclopropyl-1H-imidazol-4-yl)methyl)-N-methylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.